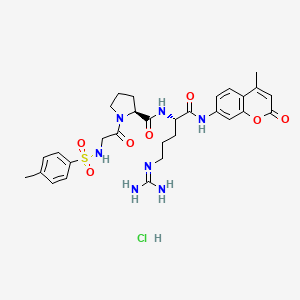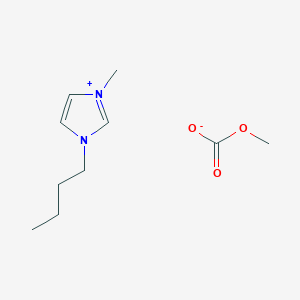![molecular formula C16H40Cl2N2P2Ru B6336357 Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) CAS No. 1092372-90-1](/img/structure/B6336357.png)
Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)
Vue d'ensemble
Description
Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) is a coordination complex of ruthenium. It is known for its catalytic properties and is used in various chemical reactions. The compound has a molecular formula of C16H40Cl2N2P2Ru and a molecular weight of 494.43 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) can be synthesized through the reaction of ruthenium trichloride with 2-(DI-I-propylphosphino)ethylamine in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Applications De Recherche Scientifique
Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, where substrates can bind and undergo reactions. The phosphino and amine ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorobis[2-(diphenylphosphino)ethylamine]ruthenium(II)
- Dichlorobis[2-(ethylthio)ethylamine]ruthenium(II)
- Dichlorotriphenylphosphine[2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine]ruthenium(II)
Uniqueness
Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II) is unique due to its specific ligand environment, which provides distinct catalytic properties. The DI-I-propylphosphino and ethylamine ligands offer a balance of steric and electronic effects that enhance the compound’s reactivity and selectivity in various chemical reactions .
Propriétés
IUPAC Name |
dichlororuthenium;2-di(propan-2-yl)phosphanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H20NP.2ClH.Ru/c2*1-7(2)10(6-5-9)8(3)4;;;/h2*7-8H,5-6,9H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINVYXXIKGEKJI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCN)C(C)C.CC(C)P(CCN)C(C)C.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40Cl2N2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746379 | |
| Record name | 2-[Di(propan-2-yl)phosphanyl]ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092372-90-1 | |
| Record name | 2-[Di(propan-2-yl)phosphanyl]ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diisopropylphosphino)ethanamine - dichlororuthenium (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)





![Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336333.png)
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
![(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B6336337.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)](/img/structure/B6336345.png)

![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+)](/img/structure/B6336362.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene](/img/structure/B6336365.png)

